molecular formula C14H22N6O2 B6533309 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide CAS No. 1058433-19-4

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide

Cat. No.: B6533309
CAS No.: 1058433-19-4
M. Wt: 306.36 g/mol
InChI Key: MQHXMPYBRAPHOV-UHFFFAOYSA-N
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Description

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide is a compound that belongs to the family of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized using a multistep synthetic route. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications. Typical reagents used in the synthesis include ethylamine, isopropylamine, and acetic anhydride. The reaction conditions often require specific temperature control and pH adjustments to ensure the correct formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide typically involves large-scale batch reactors. The use of continuous flow chemistry is also being explored to enhance the efficiency and yield of the production process. These methods often employ automated systems to precisely control the reaction parameters and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion to a higher oxidation state using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Conversion to a lower oxidation state using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Nucleophiles/Electrophiles: : Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of various heterocyclic compounds

Biology

In biological studies, 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide has been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes could lead to the development of new therapeutic agents for various diseases.

Medicine

The compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

In industrial applications, this compound is used as a starting material for the synthesis of advanced materials and specialty chemicals. Its versatility and reactivity make it valuable in the production of high-performance products.

Mechanism of Action

The mechanism of action of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate various biological pathways, leading to its observed effects. The exact molecular mechanisms and pathways involved are still under investigation but are believed to be related to its unique triazolopyrimidine structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-4-yl}-N,N-bis(propan-2-yl)acetamide

  • 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide

  • 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-dimethylacetamide

Uniqueness

Compared to similar compounds, 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide stands out due to its specific substitution pattern and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-6-19-13-12(16-17-19)14(22)18(8-15-13)7-11(21)20(9(2)3)10(4)5/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHXMPYBRAPHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)N(C(C)C)C(C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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